4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine
概要
説明
4-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that features both bromine and chlorine substituents on a pyrazolo[3,4-c]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-bromo-5-chloropyridine with hydrazine hydrate, followed by cyclization to form the pyrazolo[3,4-c]pyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-c]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the core structure .
科学的研究の応用
4-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor and other enzyme targets.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .
類似化合物との比較
Similar Compounds
- 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine
- 3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine
- 3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine
- 7-Bromo-1H-pyrazolo[4,3-c]pyridine
- 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
Uniqueness
4-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for drug discovery and development .
生物活性
Overview
4-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound noted for its unique substitution pattern, which contributes to its diverse biological activities. This compound has garnered attention in medicinal chemistry as a potential therapeutic agent due to its interactions with various biological targets, particularly kinases.
The molecular formula of this compound is C₆H₃BrClN₃. The synthesis typically involves the cyclization of 3-amino-4-bromo-5-chloropyridine with hydrazine hydrate, leading to the formation of the pyrazolo[3,4-c]pyridine ring system under controlled conditions .
The biological activity of this compound primarily revolves around its role as an inhibitor of specific kinases. By binding to the active sites of these enzymes, it effectively blocks their function, disrupting various cellular pathways that could lead to therapeutic outcomes such as anti-cancer effects and modulation of immune responses .
Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-c]pyridine family exhibit significant anticancer activity. For instance:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : One study reported that derivatives of pyrazolo[3,4-c]pyridine showed potent inhibition against CDK2 and CDK9 with IC₅₀ values of 0.36 µM and 1.8 µM respectively. These compounds displayed a remarkable selectivity for CDK2 over CDK9 (265-fold) and demonstrated effective antiproliferative activity in various human tumor cell lines including HeLa and HCT116 .
Anti-inflammatory and Immunomodulatory Effects
The compound has also been studied for its potential in treating autoimmune diseases through the inhibition of Syk kinase activity. This inhibition may suppress B cell activation and antibody generation, making it a candidate for conditions like rheumatoid arthritis and systemic lupus erythematosus .
Case Studies and Research Findings
A summary of notable studies on the biological activity of this compound is presented below:
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated potent inhibition of CDK2/CDK9 with selectivity; effective against HeLa cells. |
Study B | Immunomodulation | Showed Syk inhibition leading to decreased B cell activation; potential in autoimmune disease treatment. |
Study C | Kinase Inhibition | Identified as a selective inhibitor for several kinases involved in cancer progression. |
特性
IUPAC Name |
4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-2-9-6(8)5-3(4)1-10-11-5/h1-2H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTBFAQDVRWZMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=N1)Cl)NN=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1446222-51-0 | |
Record name | 4-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。